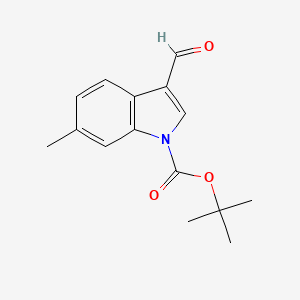

1-Boc-6-Methyl-3-formylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-6-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-5-6-12-11(9-17)8-16(13(12)7-10)14(18)19-15(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFPIBMLHSVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654309 | |

| Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-95-1 | |

| Record name | tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Reactivity of 1-Boc-6-methyl-3-formylindole

Abstract: This document provides a comprehensive technical overview of 1-Boc-6-methyl-3-formylindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a formyl group at the C3 position creates a versatile intermediate for further molecular elaboration. This guide details a validated synthetic pathway, explores the underlying reaction mechanisms, tabulates its physicochemical properties, provides an analysis of its spectroscopic signature, and discusses its reactivity and synthetic potential. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Strategic Synthesis of this compound

The construction of this compound is most efficiently achieved through a two-step sequence commencing with the commercially available 6-methylindole. The selected pathway prioritizes the formylation of the electron-rich indole ring prior to the protection of the indole nitrogen. This approach leverages the high regioselectivity of the Vilsmeier-Haack reaction on an unprotected indole and avoids potential complications of formylating a Boc-protected system.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 6-Methylindole

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heteroaromatic compounds, with a strong preference for the C3 position of the indole nucleus.[2] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophile is then attacked by the electron-rich C3 position of 6-methylindole. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired aldehyde.[2] For 6-methylindole, this transformation is reported to be highly efficient, with yields around 89%.[2]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 6-Methyl-1H-indole-3-carbaldehyde

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place N,N-dimethylformamide (DMF, 4.0 equiv.).

-

Cool the flask in an ice-salt bath to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the pinkish Vilsmeier reagent complex may be observed.[3]

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

-

Prepare a solution of 6-methylindole (1.0 equiv.) in DMF and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10°C.[3]

-

Upon completion of the addition, allow the reaction to warm to 35°C and stir for 1-2 hours. The mixture will typically transform into a thick, opaque paste.[3]

-

Quench the reaction by carefully adding crushed ice to the paste, which will result in a clear aqueous solution.[3]

-

Transfer the solution to a larger beaker and neutralize by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) with vigorous stirring until the pH is basic (pH 9-10).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-methyl-1H-indole-3-carbaldehyde.

Step 2: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines and indole nitrogen due to its stability under a wide range of conditions and its facile removal under acidic protocols. The protection of the 6-methyl-1H-indole-3-carbaldehyde nitrogen is effectively achieved using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like acetonitrile. This method is known to be mild and highly efficient for indoles.

Experimental Protocol: Synthesis of this compound

-

To a solution of 6-methyl-1H-indole-3-carbaldehyde (1.0 equiv.) in dry acetonitrile (MeCN), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

-

Add 4-dimethylaminopyridine (DMAP, 0.1 equiv.) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Physicochemical and Spectroscopic Properties

The introduction of the Boc and formyl groups significantly alters the physical and chemical properties of the 6-methylindole core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogs[4][5] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in water | Inferred from N-Boc-indole[6] |

| Melting Point | Not reported in literature | Requires experimental determination |

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. Based on analogous structures, the following spectral data are anticipated:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~185.0 ppm: Aldehyde carbonyl carbon.[7]

-

δ ~149.5 ppm: Carbonyl carbon of the Boc group.

-

δ ~138-115 ppm: Aromatic and indole ring carbons.

-

δ ~84.5 ppm: Quaternary carbon of the Boc t-butyl group.

-

δ ~28.2 ppm: Methyl carbons of the Boc t-butyl group.

-

δ ~21.8 ppm: Methyl carbon at C6.

-

-

Infrared (IR) Spectroscopy (ATR, cm⁻¹):

-

~1735 cm⁻¹: Strong C=O stretch (carbamate of Boc group).

-

~1670 cm⁻¹: Strong C=O stretch (aldehyde).

-

~2980 cm⁻¹: C-H stretch (aliphatic).

-

~1600, 1480 cm⁻¹: C=C stretch (aromatic).

-

Reactivity and Synthetic Utility

This compound is a trifunctional intermediate, with each functional group offering distinct avenues for chemical transformation.

Reactions at the Aldehyde Moiety

The C3-formyl group is a versatile handle for chain extension and functional group interconversion. Standard aldehyde chemistry can be readily applied, including:

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Reduction: Formation of the 3-hydroxymethyl derivative using mild reducing agents like NaBH₄.

-

Reductive Amination: Synthesis of various 3-(aminomethyl)indoles.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon bond formation to generate vinylindoles.

-

Condensation Reactions: Formation of imines, oximes, and hydrazones.

Reactions Involving the Boc Group

The primary role of the Boc group is protection, and its removal is often a key step in a synthetic sequence.

Caption: Common methods for the deprotection of the N-Boc group.

The Boc group is classically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[8] This regenerates the N-H indole, which can then participate in N-alkylation, N-arylation, or other reactions. Notably, selective removal is possible even in the presence of other acid-labile groups under carefully controlled conditions.[9]

Experimental Protocol: N-Boc Deprotection

-

Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

-

Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Conclusion

This compound stands as a highly valuable and versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceutical discovery. This guide has outlined an efficient and scalable synthetic route, provided a detailed (predicted) analysis of its key chemical and spectroscopic properties, and discussed its reactivity. The strategic placement of the methyl, formyl, and Boc groups allows for selective and sequential chemical manipulations, empowering researchers to build molecular diversity from a common, well-characterized core.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

Spectroscopic Data for 1-Boc-6-methyl-3-formylindole: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Boc-6-methyl-3-formylindole, a key intermediate in contemporary synthetic chemistry. In the absence of a complete, published experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. Detailed, field-proven protocols for acquiring high-fidelity Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data are presented. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and ensure the purity of this compound in their synthetic endeavors.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. This compound is a versatile building block, featuring:

-

A tert-butoxycarbonyl (Boc) protecting group at the N1 position, which modulates the electron density of the indole ring and allows for selective reactions at other positions.

-

A methyl group at the C6 position, which can influence the molecule's lipophilicity and metabolic stability.

-

A formyl group at the C3 position, a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps. This guide provides a detailed predictive analysis of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituted indoles and the known chemical shifts of the Boc protecting group.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.9 - 10.1 | Singlet | 1H | H on C=O (formyl) | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |

| ~8.2 - 8.4 | Singlet | 1H | H2 | The proton at the C2 position of the indole ring is deshielded by the adjacent nitrogen and the electron-withdrawing formyl group. |

| ~7.9 - 8.1 | Singlet | 1H | H7 | Aromatic proton ortho to the methyl group, likely appearing as a singlet or a narrow doublet. |

| ~7.5 - 7.7 | Doublet | 1H | H4 | Aromatic proton coupled to H5. |

| ~7.2 - 7.4 | Doublet | 1H | H5 | Aromatic proton coupled to H4. |

| ~2.4 - 2.6 | Singlet | 3H | CH₃ at C6 | The methyl group protons will appear as a singlet in the aromatic methyl region. |

| ~1.6 - 1.8 | Singlet | 9H | (CH₃)₃ of Boc | The nine equivalent protons of the tert-butyl group will give a strong singlet signal. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~185 - 190 | C=O (formyl) | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~149 - 151 | C=O (Boc) | The carbonyl carbon of the Boc group. |

| ~137 - 139 | C7a | Quaternary carbon at the fusion of the two rings. |

| ~135 - 137 | C6 | Aromatic carbon bearing the methyl group. |

| ~130 - 132 | C2 | Carbon at the C2 position of the indole ring. |

| ~125 - 127 | C3a | Quaternary carbon at the fusion of the two rings. |

| ~123 - 125 | C4 | Aromatic CH carbon. |

| ~120 - 122 | C5 | Aromatic CH carbon. |

| ~115 - 117 | C3 | Carbon bearing the formyl group. |

| ~114 - 116 | C7 | Aromatic CH carbon. |

| ~84 - 86 | C(CH₃)₃ of Boc | Quaternary carbon of the tert-butyl group. |

| ~28 - 30 | (CH₃)₃ of Boc | The three equivalent methyl carbons of the Boc group. |

| ~21 - 23 | CH₃ at C6 | The methyl carbon. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections to the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data.[1][2][3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~2980 - 2950 | Medium | C-H stretch | Aliphatic C-H (Boc and methyl) |

| ~2850 - 2800 | Weak | C-H stretch | Aldehydic C-H |

| ~1730 - 1710 | Strong, Sharp | C=O stretch | Boc carbonyl |

| ~1680 - 1660 | Strong, Sharp | C=O stretch | Formyl carbonyl |

| ~1600 - 1450 | Medium to Weak | C=C stretch | Aromatic ring |

| ~1370 and ~1390 | Medium | C-H bend | Gem-dimethyl of Boc group |

| ~1250 - 1150 | Strong | C-O stretch | Ester-like C-O of the Boc group |

The presence of two distinct, strong carbonyl absorption bands will be a key feature in the IR spectrum of this molecule.[4][5][6][7]

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. An appropriate number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

-

Data Processing:

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium-sized organic molecules, which will provide the molecular weight and, through tandem MS (MS/MS), valuable structural information.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₅H₁₇NO₃

-

Monoisotopic Molecular Weight: 259.1208 g/mol

| Predicted m/z | Ion | Justification |

| 260.1281 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in positive ion mode ESI. |

| 282.1100 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

| 204.0817 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |

| 160.0762 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

| 132.0551 | [M-Boc-CO+H]⁺ | Subsequent loss of carbon monoxide from the formyl group. |

The fragmentation pattern of indole alkaloids can be complex, but the loss of the Boc group is a highly characteristic fragmentation pathway for N-Boc protected compounds.[12][13][14][15]

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for acquiring an ESI mass spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent such as methanol (MeOH) or acetonitrile (ACN).

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent suitable for ESI, typically MeOH or ACN containing 0.1% formic acid to promote protonation.

-

Transfer the final solution to an appropriate autosampler vial.[16][17][18]

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an HPLC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximize the signal of the ion of interest.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500). For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap mass analyzer.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the peaks corresponding to the protonated molecule ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).

-

For HRMS data, compare the experimentally determined exact mass to the theoretical exact mass of the protonated molecule to confirm the elemental composition.

-

If performing tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[19][20]

-

Synthesis and Potential Impurities

This compound is commonly synthesized via the Vilsmeier-Haack formylation of 1-Boc-6-methylindole.[21][22][23][24] The starting material, 1-Boc-6-methylindole, can be prepared by protecting commercially available 6-methylindole with di-tert-butyl dicarbonate (Boc₂O).

Potential Impurities and their Spectroscopic Signatures:

-

Unreacted 1-Boc-6-methylindole: The absence of the aldehydic proton signal (~10 ppm) in the ¹H NMR and the formyl carbonyl stretch (~1670 cm⁻¹) in the IR spectrum would indicate its presence. Its [M+H]⁺ peak would be observed at m/z 232.1388.

-

Deprotected 6-methyl-3-formylindole: The presence of a broad N-H signal in the ¹H NMR and a broad N-H stretch (~3300 cm⁻¹) in the IR spectrum would be indicative of this impurity. The Boc group signals would be absent in all spectra. Its [M+H]⁺ peak would be at m/z 160.0762.

-

Residual DMF or POCl₃ byproducts: These are typically removed during aqueous workup and purification (e.g., column chromatography), but their presence could be detected by NMR if not fully removed.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently identify this key synthetic intermediate. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as an essential tool for any scientist working with this versatile indole derivative, facilitating efficient and accurate chemical synthesis and analysis.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. fiveable.me [fiveable.me]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 11. edinst.com [edinst.com]

- 12. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rutgers_MS_Home [react.rutgers.edu]

- 17. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. web.uvic.ca [web.uvic.ca]

- 21. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijpcbs.com [ijpcbs.com]

- 24. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-methyl-3-formylindole

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

1-Boc-6-methyl-3-formylindole is a vital heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique trifunctional nature, featuring a bulky, acid-labile N-Boc protecting group, a nucleophilic indole core modified with an electron-donating methyl group, and a reactive formyl group, makes it a versatile precursor for a diverse range of complex molecular architectures. However, the successful application of this intermediate is critically dependent on a thorough understanding of its solubility and stability characteristics. The presence of these distinct functional groups gives rise to a nuanced physicochemical profile that must be carefully considered to ensure reproducible and optimal results in synthetic transformations, purification processes, and storage.

Predicted Solubility Profile: A Structure-Based Assessment

The solubility of this compound is dictated by the interplay of its constituent functional groups. A systematic analysis of each component allows for a scientifically grounded prediction of its solubility in various solvent systems.

The bulky and nonpolar tert-butoxycarbonyl (Boc) group significantly enhances the lipophilicity of the molecule. This generally leads to improved solubility in a wide array of common organic solvents.[1] The indole ring, while containing a polar nitrogen atom, is predominantly aromatic and hydrophobic. The addition of a 6-methyl group further contributes to the molecule's nonpolar character. Conversely, the 3-formyl (aldehyde) group introduces a degree of polarity and the capacity for hydrogen bond acceptance.

Based on these structural features, the following solubility profile is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[2][3][4], Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to be excellent solvents. They can effectively solvate the polar formyl group and interact favorably with the overall lipophilic structure. |

| Chlorinated | High | Solvents such as Dichloromethane (DCM) and Chloroform are predicted to readily dissolve the compound due to its significant nonpolar character, a property enhanced by the Boc group. N-Boc-indole itself shows good solubility in these solvents.[5] |

| Alcohols | Moderate to High | Methanol and ethanol should be effective solvents, capable of hydrogen bonding with the formyl group's oxygen.[2] However, the large nonpolar surface area may slightly limit solubility compared to polar aprotic solvents. |

| Nonpolar | Moderate | Solvents like Toluene and Diethyl Ether are likely to be viable, given the compound's lipophilicity. However, the polarity of the formyl group might lead to lower solubility compared to more polar organic solvents. |

| Aqueous | Insoluble | The compound is predicted to be insoluble in water.[2][3] The large, nonpolar Boc group and the hydrophobic indole core will dominate, preventing effective solvation by water molecules. This is consistent with the observed insolubility of analogous compounds like 3-formylindole and N-Boc-indole.[2][5] |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol is essential. The following details a robust methodology for quantitative solubility assessment.

Objective: To determine the solubility of this compound in a range of relevant organic solvents and water at ambient temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade): DMSO, DCM, Methanol, Acetonitrile, Toluene, Water

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

-

Cap the vials tightly and vortex vigorously for 2 minutes.

-

Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After 24 hours, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant with the same solvent used for the calibration standards to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples and calibration standards onto the HPLC system and record the peak areas.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

-

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its synthesis, purification, and long-term storage. An understanding of its potential degradation pathways is essential to prevent the formation of impurities that could compromise the outcome of subsequent reactions.

Predicted Chemical Stability:

-

Acid Sensitivity: The N-Boc protecting group is notoriously labile under acidic conditions.[1][6][7] Exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will readily cleave the Boc group, yielding 6-methyl-3-formylindole.[7] Even milder acidic conditions, such as silica gel chromatography, can potentially lead to partial deprotection. The presence of electron-withdrawing groups, like the Boc group, can decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive towards electrophiles.[8]

-

Oxidative Sensitivity: The aldehyde functionality at the 3-position is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-Boc-6-methyl-indole-3-carboxylic acid). This can occur upon exposure to atmospheric oxygen over prolonged periods or in the presence of oxidizing agents. The indole ring itself can also undergo oxidation, although the N-Boc group offers some degree of electronic deactivation, rendering it more stable to oxidation.[8]

-

Basic Sensitivity: While the Boc group is generally stable to basic conditions, some reports indicate that it can be cleaved by strong bases like sodium methoxide in methanol.[9] The aldehyde group can undergo base-catalyzed reactions, such as aldol condensation, if appropriate reaction partners are present.

-

Thermal and Photostability: Aromatic aldehydes can be sensitive to heat and light, which can promote degradation.[10] It is advisable to store the compound in a cool, dark environment.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a systematic approach to identifying the likely degradation products and pathways of a molecule.[11][12][13][14][15] These studies are crucial for the development of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Methodology:

A solution of this compound (e.g., 1 mg/mL in acetonitrile) is subjected to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Heat a solution of the compound at 60 °C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 10-30% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Workflow for Forced Degradation and Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indole-3-carboxaldehyde | 487-89-8 | Endogenous Metabolite | MOLNOVA [molnova.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Boc-6-methyl-3-formylindole

Foreword: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to a multitude of approved pharmaceuticals.[1][2] Its unique electronic properties and structural versatility make it a privileged scaffold in drug design. Among the various functionalized indoles, indole-3-carboxaldehydes are particularly valuable intermediates. The aldehyde group at the C3 position serves as a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the synthesis of complex molecular architectures.[3][4]

This guide provides an in-depth examination of a specific, strategically designed intermediate: 1-Boc-6-methyl-3-formylindole . This molecule incorporates three key features:

-

The Indole Core: The fundamental bioactive scaffold.

-

The C3-Formyl Group: A reactive center for further synthetic elaboration.

-

The C6-Methyl Group: A modification on the benzenoid ring that can influence steric and electronic properties, potentially enhancing binding affinity or metabolic stability.

-

The N1-Boc Group: A tert-butyloxycarbonyl protecting group on the indole nitrogen. This group serves a critical dual purpose: it prevents unwanted side reactions at the N-H position during electrophilic substitution and increases the solubility of the indole in organic solvents, simplifying handling and purification.

This document will detail a robust and widely adopted synthetic route—the Vilsmeier-Haack reaction—and outline a comprehensive characterization protocol to validate the successful synthesis of this key building block.

Part 1: The Synthetic Pathway: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone transformation in organic synthesis. For indoles, the Vilsmeier-Haack reaction stands out as the most efficient and regioselective method for formylation at the C3 position.[5][6] Traditional methods like the Reimer-Tiemann or Gattermann reactions often suffer from harsh conditions and lower yields, making the Vilsmeier-Haack the preferred industrial and laboratory-scale approach.[3]

The Underlying Mechanism: Activating the Electrophile

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from relatively benign starting materials: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9]

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron movements and elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion.[10] This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which is why it is highly selective for electron-rich aromatics like indoles.[7]

-

Electrophilic Aromatic Substitution: The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the Vilsmeier reagent. The resulting intermediate undergoes rearomatization by losing a proton. The final step is hydrolysis during aqueous workup, which converts the iminium salt intermediate into the desired aldehyde.[9][10]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Synthesis Workflow

The overall process begins with the protection of the commercially available 6-methylindole, followed by the core Vilsmeier-Haack formylation reaction.

Caption: Figure 2: Overall Synthetic Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for indole formylation.[5][11][12] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

-

1-Boc-6-methylindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) or Sodium Acetate (NaOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation (Activation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. The causality here is critical: this addition is exothermic, and maintaining a low temperature prevents potential side reactions and ensures controlled formation of the Vilsmeier reagent.

-

Allow the resulting mixture to stir at 0 °C for 30 minutes.

-

-

Formylation Reaction:

-

Dissolve 1-Boc-6-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

-

Add the solution of the indole to the pre-formed Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Hydrolysis:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of an aqueous solution of NaOH (e.g., 2 M) or a saturated solution of sodium acetate until the pH is basic (pH ~9-10).[11][13] This step is highly exothermic and must be done with caution. Its purpose is twofold: to neutralize the acidic reaction mixture and to hydrolyze the iminium salt intermediate to the aldehyde.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. This washing sequence removes residual DMF, salts, and other aqueous impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Part 2: Characterization and Data Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the structural features of the target molecule.

Caption: Figure 3: Product Validation Workflow.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

| Technique | Functional Group/Proton | Expected Observation | Rationale for Assignment |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.9-10.1 ppm | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It has no adjacent protons to couple with.[14] |

| Indole H-2 | Singlet, δ ≈ 8.2-8.4 ppm | This proton is adjacent to the electron-withdrawing formyl group and the indole nitrogen, leading to a downfield shift. | |

| Aromatic H-4, H-5, H-7 | Multiplets, δ ≈ 7.3-8.1 ppm | These protons are in the aromatic region. Their exact shifts and coupling patterns depend on the electronic effects of the methyl and formyl groups. | |

| Methyl (-CH₃) | Singlet, δ ≈ 2.4-2.5 ppm | A standard chemical shift for an aromatic methyl group. | |

| Boc (-C(CH₃)₃) | Singlet, δ ≈ 1.6-1.7 ppm | The nine protons of the tert-butyl group are equivalent, resulting in a large singlet in the aliphatic region. | |

| ¹³C NMR | Aldehyde (C=O) | δ ≈ 184-186 ppm | Carbonyl carbons are characteristically found far downfield.[14] |

| Boc (C=O) | δ ≈ 149-151 ppm | The carbonyl of the carbamate is also downfield, but typically upfield from an aldehyde or ketone. | |

| Indole & Aromatic Carbons | δ ≈ 110-140 ppm | The carbons of the indole ring system appear in the aromatic region. | |

| Boc (-C(CH₃)₃) | δ ≈ 84-86 ppm | The quaternary carbon of the Boc group. | |

| Methyl (-CH₃) | δ ≈ 21-22 ppm | Typical shift for an aromatic methyl carbon. | |

| Boc (-C(CH₃)₃) | δ ≈ 28-29 ppm | The three equivalent methyl carbons of the Boc group. | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong band, ≈ 1660-1680 cm⁻¹ | This is a characteristic, strong absorption for a conjugated aldehyde carbonyl.[15] |

| Boc C=O Stretch | Strong band, ≈ 1720-1740 cm⁻¹ | The carbamate carbonyl typically absorbs at a higher frequency than the conjugated aldehyde. | |

| C-H Aromatic Stretch | Bands, ≈ 3000-3100 cm⁻¹ | Standard region for aromatic C-H stretches. | |

| C-H Aliphatic Stretch | Bands, ≈ 2850-3000 cm⁻¹ | Stretches for the methyl and Boc groups. | |

| Mass Spec. (ESI+) | Molecular Ion ([M+H]⁺) | m/z ≈ 274.14 | Corresponds to the calculated molecular weight of C₁₅H₁₉NO₃ + H⁺. |

| Fragmentation | m/z ≈ 218.09 ([M+H - C₄H₈]⁺) | Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway.[16] | |

| Fragmentation | m/z ≈ 174.08 ([M+H - Boc]⁺) | Loss of the entire Boc group (100 Da). | |

| Fragmentation | m/z = 57.07 | Detection of the tert-butyl cation is a hallmark of a Boc-protected compound.[17] |

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a reliable and efficient process that yields a highly valuable building block for drug discovery. The strategic placement of the Boc protecting group facilitates a clean, high-yielding formylation at the C3 position, while the C6-methyl group provides a point of substitution for tuning molecular properties. The comprehensive characterization protocol outlined, employing a suite of orthogonal analytical techniques, ensures the structural integrity and purity of the final product. Mastery of this synthesis provides research teams with a versatile platform to explore novel chemical space in the pursuit of next-generation therapeutics.[1][2]

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. youtube.com [youtube.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. rsc.org [rsc.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. reddit.com [reddit.com]

- 17. acdlabs.com [acdlabs.com]

Introduction: The Privileged Scaffold of Indole and the Significance of the 3-Formyl Group

An In-Depth Technical Guide to the Biological Activity of Substituted 3-Formylindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Among the various substituted indoles, those bearing a formyl group at the C3 position, known as 3-formylindoles or indole-3-carboxaldehydes, have garnered significant attention as versatile intermediates for the synthesis of complex indole derivatives and as bioactive molecules in their own right.[1][3]

The 3-formyl group is a key functional handle that allows for a multitude of chemical transformations, enabling the generation of diverse libraries of compounds with a wide range of pharmacological properties.[1][4] These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 3-formylindoles, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Synthetic Strategies: Accessing the 3-Formylindole Core

A common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[8] This reaction involves the formylation of an indole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic iminium intermediate that attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting intermediate yields the desired 3-formylindole.[8]

References

- 1. chemijournal.com [chemijournal.com]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 6. rjpn.org [rjpn.org]

- 7. Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymer: Antimicrobial, antioxidant and in vitro cytotoxicity studies on THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Formyl Group at the Indole 3-Position: A Keystone for Synthetic Innovation and Drug Discovery

Authored by: A Senior Application Scientist

I. Introduction: The Unique Chemical Persona of Indole-3-Carboxaldehyde

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among its many derivatives, indole-3-carboxaldehyde (I3A), also known as 3-formylindole, stands out as a pivotal intermediate, prized for its versatility in organic synthesis.[2][4] Its unique reactivity stems from the interplay between the electron-rich indole ring and the electrophilic aldehyde group at the C3 position. This guide provides an in-depth exploration of the chemical reactivity of the 3-formyl group on the indole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The C3 position of the indole ring is the most nucleophilic, making it the preferred site for electrophilic substitution.[3] The introduction of a formyl group at this position creates a molecule with dual functionality. The aldehyde group is a reactive electrophile, susceptible to nucleophilic attack, while the indole N-H proton can be removed under basic conditions, and the indole ring itself can participate in further reactions. This combination of features makes I3A an invaluable building block for creating molecular complexity.[2]

II. The Vilsmeier-Haack Reaction: A Gateway to 3-Formylindoles

A cornerstone for the synthesis of indole-3-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction provides a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indole, typically at the C3 position.[5] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to yield the desired indole-3-carboxaldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

-

Formation of Vilsmeier Reagent: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve indole in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 20°C.

-

Reaction Completion: After the addition is complete, heat the reaction mixture in a water bath at 35-40°C for 2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice with stirring.

-

Hydrolysis and Precipitation: Add 30% sodium hydroxide solution until the mixture is alkaline to litmus paper. The product, indole-3-carboxaldehyde, will precipitate out.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.

Table 1: Vilsmeier-Haack Formylation of Various Substituted Indoles [5]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 |

III. The Aldehyde as an Electrophile: A Hub for Carbon-Carbon Bond Formation

The electrophilic nature of the formyl group at the C3 position makes it a prime target for nucleophilic attack, enabling a wide array of carbon-carbon bond-forming reactions. These transformations are fundamental to building the molecular complexity required for drug candidates.[2]

A. Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] In the context of I3A, this reaction is invaluable for synthesizing α,β-unsaturated compounds, which are themselves versatile intermediates.[7][8] The reaction is typically catalyzed by a weak base, such as piperidine.[3][8]

Caption: General workflow for the Knoevenagel condensation with I3A.

Experimental Protocol: Knoevenagel Condensation of I3A with Malononitrile [8]

-

Dissolution: Dissolve indole-3-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Reaction: Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Purification: Filter the solid product and wash with ice-cold water. Recrystallize from a suitable solvent if necessary to obtain the pure α,β-unsaturated product.

B. Henry (Nitroaldol) Reaction: Accessing β-Nitro Alcohol Scaffolds

The Henry reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[9][10] This reaction, when applied to I3A, yields β-nitro alcohols, which are valuable synthetic intermediates.[11] The products can be readily converted to other functional groups, such as β-amino alcohols or nitroalkenes, making the Henry reaction a powerful tool in organic synthesis.[9]

Experimental Protocol: Henry Reaction of I3A with Nitromethane

-

Reactant Mixture: In a flask, combine indole-3-carboxaldehyde (1 equivalent) and nitromethane (excess, can be used as solvent).

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: After completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

C. Synthesis of Bis(indolyl)methanes (BIMs): A Privileged Scaffold

Indole-3-carboxaldehyde can react with other indole molecules in an electrophilic substitution reaction to form bis(indolyl)methanes (BIMs).[8] These compounds are of significant interest due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12] The reaction is typically catalyzed by protic or Lewis acids.[8][13]

Caption: A simplified representation of the acid-catalyzed synthesis of BIMs from I3A and indole.

Experimental Protocol: Synthesis of Bis(indolyl)methanes [13][14]

-

Reactant Solution: In a suitable solvent such as 1,2-dichloroethane, dissolve indole (2 equivalents) and the desired aldehyde (e.g., benzaldehyde, 1 equivalent).[13]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., triethylborane or La(OTf)₃).[13][14]

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

IV. Beyond Condensations: Other Key Transformations of the 3-Formyl Group

The reactivity of the 3-formyl group extends beyond carbon-carbon bond formation, offering pathways to other important functional groups.

-

A. Oxidation to Indole-3-Carboxylic Acid: The formyl group can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid.[11] This derivative and its analogues are also found in biological systems and serve as valuable synthetic precursors.[15][16]

-

B. Reduction to Indole-3-Methanol: The aldehyde can be reduced to the primary alcohol, indole-3-methanol (indole-3-carbinol), using standard reducing agents like sodium borohydride. Indole-3-carbinol is a well-known dietary supplement with potential health benefits.

-

C. Reductive Amination: This reaction converts the formyl group into an aminomethyl group, providing access to a wide range of 3-substituted tryptamine analogues, which are prevalent in many biologically active molecules.[2]

V. Applications in Drug Discovery and Development

The diverse reactivity of indole-3-carboxaldehyde makes it a cornerstone in the synthesis of therapeutic agents.[4][17] Its derivatives have demonstrated a broad spectrum of biological activities.[1] Furthermore, I3A itself is a biologically active metabolite of tryptophan, acting as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells.[11] This activity stimulates the production of interleukin-22, which is crucial for maintaining mucosal reactivity and intestinal homeostasis.[11] The potential of I3A and its derivatives in treating metabolic syndrome is also an active area of research.[18]

Table 2: Biological Activities of Indole-3-Carboxaldehyde Derivatives [1]

| Derivative Class | Biological Activity |

| Schiff bases | Anti-inflammatory, Anti-leishmanial |

| Chalcones | Anti-cancer, Anti-bacterial |

| Triazoles | Antifungal, Anti-HIV |

| Coumarins | Anti-cancer, Anti-inflammatory |

VI. Conclusion: The Enduring Versatility of Indole-3-Carboxaldehyde

Indole-3-carboxaldehyde is far more than a simple aldehyde; it is a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its dual functionality, arising from the electron-rich indole nucleus and the electrophilic formyl group, provides a rich platform for a multitude of chemical transformations. From the classic Vilsmeier-Haack synthesis to a host of carbon-carbon bond-forming reactions and functional group interconversions, I3A offers a reliable and efficient entry point to complex molecular architectures. As our understanding of its biological roles, such as its interaction with the aryl hydrocarbon receptor, continues to grow, the importance of indole-3-carboxaldehyde as a key intermediate in the development of novel therapeutics is set to expand even further. Its continued exploration will undoubtedly lead to new synthetic methodologies and the discovery of next-generation pharmaceuticals.

VII. References

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from --INVALID-LINK--

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2023). PubMed. Retrieved from --INVALID-LINK--

-

Somashekarappa Siddegowda, K., Mohammed Zabiulla, K., & Shivaraj Yellappa. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 509-515.

-

Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. Retrieved from --INVALID-LINK--

-

MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole). Retrieved from --INVALID-LINK--

-

Somashekarappa Siddegowda, K., Mohammed Zabiulla, K., & Shivaraj Yellappa. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from --INVALID-LINK--

-

Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.

-

Benchchem. (n.d.). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from --INVALID-LINK--

-

Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. SID. Retrieved from --INVALID-LINK--

-

Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry.

-

Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. (2015). PubMed Central. Retrieved from --INVALID-LINK--

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2020). ResearchGate. Retrieved from --INVALID-LINK--

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PubMed Central. Retrieved from --INVALID-LINK--

-

Nucleophilic Addition of Indoles to Carborancarboxaldehyde – A Convenient Synthetic Strategy towards Novel Boron-Enriched 3-Indolylmethanols. (2017). AIP Publishing. Retrieved from --INVALID-LINK--

-

Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. (2012). Semantic Scholar. Retrieved from --INVALID-LINK--

-

Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. (2020). ThaiScience. Retrieved from --INVALID-LINK--

-

Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (2018). ResearchGate. Retrieved from --INVALID-LINK--

-

Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. (2024). ResearchGate. Retrieved from --INVALID-LINK--

-

Synthesis of bis(indolyl)methanes using La(OTf)3 as an efficient catalyst under solvent-Free condition. (n.d.). International Journal of Scientific & Engineering Research.

-

Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). ResearchGate. Retrieved from --INVALID-LINK--

-

Nucleophilic addition of indoles to carborancarboxaldehyde – A convenient synthetic strategy towards novel boron-enriched 3-indolylmethanols. (2017). ResearchGate. Retrieved from --INVALID-LINK--

-

Selleck Chemicals. (n.d.). Indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

-

Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. (2021). PubMed. Retrieved from --INVALID-LINK--

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2016). PubMed Central. Retrieved from --INVALID-LINK--

-

C‐3 Formylation of indoles with N‐methylaniline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

C3 formylation and acylation of indoles with aldehydes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

-

ChemWis. (2023). Vilsmeier–Haack reaction of indole. Retrieved from --INVALID-LINK--

-

Devi, N., & Singh, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 949-957.

-

Sciencemadness Discussion Board. (2007). Indole-3-Carbinol Oxidation. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Henry reaction. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from --INVALID-LINK--

-

Nagaraja Naik et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from --INVALID-LINK--

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved from --INVALID-LINK--

-

[Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. (1988). Yakugaku Zasshi.

-

SynArchive. (n.d.). Henry Reaction. Retrieved from --INVALID-LINK--

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.

-

The Henry Reaction: Recent Examples. (2021). ResearchGate. Retrieved from --INVALID-LINK--

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. acgpubs.org [acgpubs.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. Henry Reaction [organic-chemistry.org]

- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 12. thaiscience.info [thaiscience.info]

- 13. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijtimes.com [ijtimes.com]

- 15. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-6-methyl-3-formylindole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-6-methyl-3-formylindole, also known as tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate, is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous bioactive compounds, and the 3-formyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the molecule's properties, a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, its spectroscopic signature, and its applications in drug discovery. The inclusion of a tert-butoxycarbonyl (Boc) protecting group at the N1 position enhances its utility by allowing for selective reactions at other positions before facile deprotection.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of pharmaceutical chemistry, forming the core of drugs ranging from the anti-inflammatory indomethacin to the anti-migraine sumatriptan. Indole-3-carboxaldehydes, in particular, are highly valued precursors for constructing more complex molecular architectures. The formyl group at the C3 position is electrophilic and readily participates in reactions such as Wittig olefination, reductive amination, and aldol condensations, enabling the synthesis of diverse compound libraries.[1]

The subject of this guide, this compound, possesses three key features:

-

The Indole Core: Provides the fundamental bicyclic aromatic structure known for favorable interactions with biological targets.

-

The C6-Methyl Group: This substituent modifies the electronic properties and steric profile of the indole ring, which can influence binding affinity and metabolic stability in drug candidates.

-

The N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing its participation in undesired side reactions and increasing the molecule's solubility in organic solvents. It can be easily removed under acidic conditions when N-functionalization is desired.

-

The C3-Formyl Group: A versatile chemical handle that serves as the primary site for synthetic elaboration.

This strategic combination of functional groups makes this compound a valuable building block for synthesizing targeted therapies and novel chemical entities.

Molecular Properties and Characterization

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF; poorly soluble in water |

Spectroscopic Signature (Predicted)

For unambiguous identification, spectroscopic analysis is critical. Based on analogous structures, the following spectral data are expected:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~8.2-7.5 ppm (m, 4H): Aromatic protons of the indole ring.

-

δ ~2.5 ppm (s, 3H): Methyl group protons (-CH₃).

-

δ ~1.7 ppm (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~185 ppm: Aldehyde carbonyl carbon.

-

δ ~150 ppm: Boc carbonyl carbon.

-

δ ~140-115 ppm: Aromatic carbons of the indole ring.

-

δ ~85 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~28 ppm: tert-butyl methyl carbons.

-

δ ~22 ppm: C6-methyl carbon.

-

-

Mass Spectrometry (ESI+):

-

m/z: 260.1 [M+H]⁺, 282.1 [M+Na]⁺.

-

Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[1] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Mechanism and Rationale

-

Formation of the Vilsmeier Reagent: POCl₃ activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent chloride displacement leads to the formation of the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

-

Electrophilic Attack: The electron-rich C3 position of the N-Boc protected 6-methylindole attacks the Vilsmeier reagent. The N-Boc group, being electron-withdrawing, slightly deactivates the indole ring compared to an unprotected indole, but the C3 position remains the most nucleophilic site.

-

Aromatization and Hydrolysis: The resulting intermediate eliminates HCl to restore the aromaticity of the pyrrole ring, forming a new iminium salt.

-

Workup: During aqueous workup, this iminium salt is readily hydrolyzed to yield the final 3-formylindole product.

Caption: A diagram of the Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the procedure followed by spectroscopic confirmation against the data in Section 2 ensures the successful synthesis of the target compound.

Materials and Reagents:

-

1-Boc-6-methylindole

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-